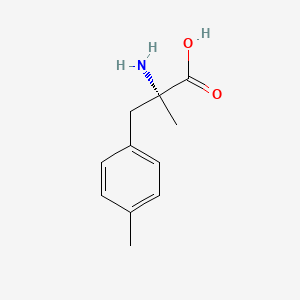
D-Phenylalanine, alpha,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanine, alpha,4-dimethyl- is a derivative of the amino acid phenylalanine This compound is characterized by the presence of two methyl groups attached to the alpha and 4 positions of the phenylalanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, alpha,4-dimethyl- typically involves the introduction of methyl groups to the phenylalanine molecule. One common method is the asymmetric hydrogenation of substituted phenylalanine derivatives. This process involves the use of chiral catalysts to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of D-Phenylalanine, alpha,4-dimethyl- can be scaled up using similar asymmetric hydrogenation techniques. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
D-Phenylalanine, alpha,4-dimethyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Phenylalanine, alpha,4-dimethyl- can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
D-Phenylalanine, alpha,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of D-Phenylalanine, alpha,4-dimethyl- involves its interaction with specific molecular targets and pathways. It is known to act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-Phenylalanine, alpha,4-dimethyl- include:
L-Phenylalanine: The natural form of phenylalanine found in proteins.
D-Phenylalanine: The enantiomer of L-Phenylalanine, used in various research applications.
Methylphenylalanine: A derivative with a single methyl group attached to the phenylalanine molecule
Uniqueness
D-Phenylalanine, alpha,4-dimethyl- is unique due to the presence of two methyl groups, which confer distinct chemical and biological properties. This structural modification enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
422568-69-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1 |
Clave InChI |
PCCIIERYHXGLHZ-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@](C)(C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
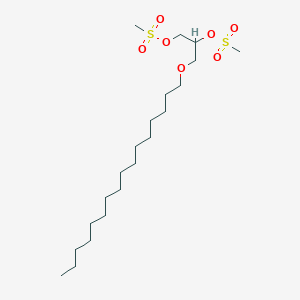
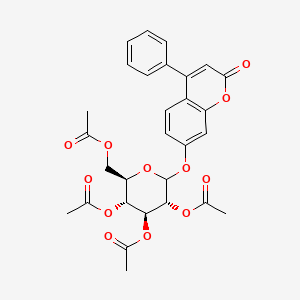

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
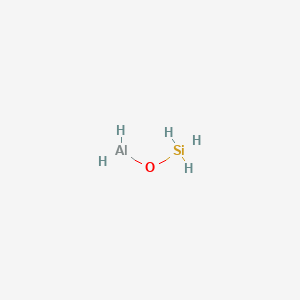
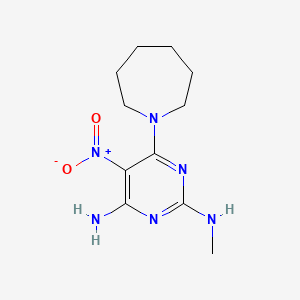
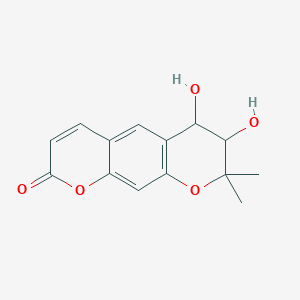
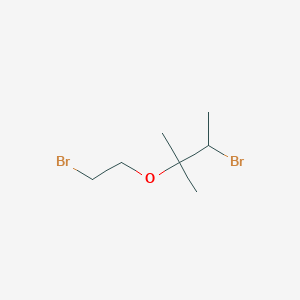
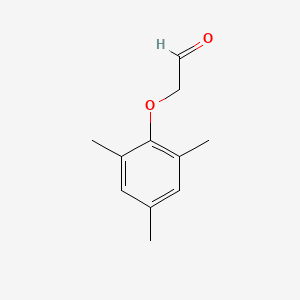
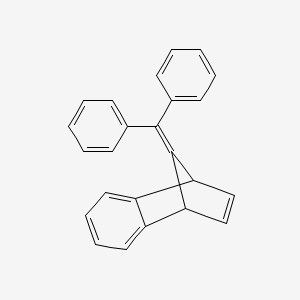
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
